molecular formula C26H30N2O7S2 B2772034 ethyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5-phenylthiophene-2-carboxylate CAS No. 392290-16-3

ethyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2772034
CAS No.: 392290-16-3
M. Wt: 546.65
InChI Key: ACUNJYOSWNSRDF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an ester group (carboxylate), a sulfamoyl group, an amide group, and a phenyl group. The presence of these functional groups suggests that the compound could have interesting chemical properties and could potentially be used in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis of the molecular structure of this compound .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The amide group could participate in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups such as the amide and ester groups could make the compound soluble in polar solvents .

Scientific Research Applications

Advanced Organic Synthesis Techniques

One area of application for ethyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5-phenylthiophene-2-carboxylate and related compounds is in the field of advanced organic synthesis. For instance, the direct alkenylation of C(sp3)–H bonds can be achieved using photo-irradiation conditions to substitute heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds by (E)-sulfonylalkene units in a highly chemoselective manner. This technique serves as an efficient method for extending carbon skeletons, potentially useful in the synthesis of complex natural products and pharmaceuticals (Amaoka et al., 2014).

Supramolecular Chemistry

Another application is found in supramolecular chemistry, where the self-assembly of multifunctional hydrogen-bonding molecules leads to the formation of supramolecular liquid-crystalline networks. These networks, constructed through intermolecular hydrogen bonds between tricarboxylic acids and bifunctional hydrogen bond acceptors, demonstrate the potential for creating nonmesogenic individual components that form liquid-crystalline network structures upon self-assembly (Kihara et al., 1996).

Development of Antimicrobial Agents

Research into the synthesis and characterization of new quinazolines as potential antimicrobial agents also presents a relevant application. These compounds, derived from reactions involving this compound, have been screened for their antibacterial and antifungal activities against various pathogens, showing promising results (Desai et al., 2007).

Material Science and Photovoltaics

In material science and photovoltaic research, compounds similar to this compound are used in the design and synthesis of new acceptor-donor-acceptor (A-D-A) small molecules. These molecules show significant potential in organic solar cells, where variations in the bridging atoms of the central building block unit can lead to differences in optical, electrochemical properties, and device performance, demonstrating efficiencies over 8% (Ni et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. Without specific information about the intended use or target of this compound, it’s difficult to predict its mechanism of action.

Properties

IUPAC Name

ethyl 3-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O7S2/c1-4-35-26(30)24-22(18-23(36-24)19-8-6-5-7-9-19)27-25(29)20-10-12-21(13-11-20)37(31,32)28(14-16-33-2)15-17-34-3/h5-13,18H,4,14-17H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUNJYOSWNSRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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